2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorinated pyridoindole core, which is often associated with significant biological activity.
Preparation Methods
The synthesis of 2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors to form the pyridoindole structure.
Fluorination: Introduction of the fluorine atom at the desired position on the pyridoindole ring.
Acylation: The final step involves the acylation of the fluorinated pyridoindole with 4-methoxyphenyl-2-oxoacetamide under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets in biological systems. The fluorinated pyridoindole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar compounds include:
- 8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide
- 2,3,4,5-tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole
- 8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Compared to these compounds, 2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of the 4-methoxyphenyl-2-oxoacetamide moiety, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C20H18FN3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C20H18FN3O3/c1-27-14-5-3-13(4-6-14)22-19(25)20(26)24-9-8-18-16(11-24)15-10-12(21)2-7-17(15)23-18/h2-7,10,23H,8-9,11H2,1H3,(H,22,25) |
InChI Key |
YUQQZUKEBTWAFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F |
Origin of Product |
United States |
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